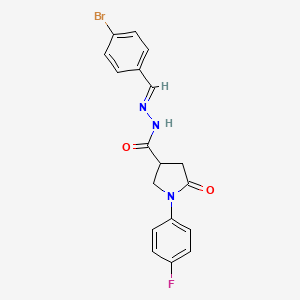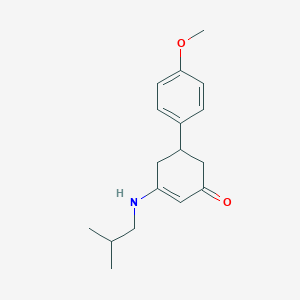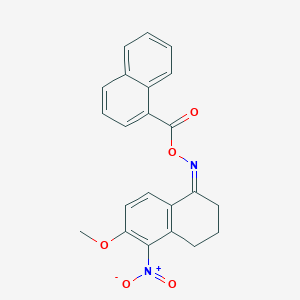
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Vue d'ensemble
Description
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide, also known as BBP or BBP-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BBP belongs to the class of hydrazide compounds and has a molecular formula of C19H16BrFN4O2.
Mécanisme D'action
The exact mechanism of action of N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood. However, it is believed that N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to modulate various biochemical and physiological processes in cells and tissues. For example, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. In addition, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some biological assays. In addition, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide research. One direction is to investigate the potential of N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide as a therapeutic agent for neurodegenerative diseases. Another direction is to study the mechanism of action of N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide in more detail, which may lead to the discovery of new therapeutic targets. Additionally, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be used as a fluorescent probe for detecting metal ions in biological samples, which may have applications in environmental monitoring and biomedical research.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and it has been investigated for its role in the treatment of neurodegenerative diseases. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide research, including investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its mechanism of action in more detail.
Applications De Recherche Scientifique
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c19-14-3-1-12(2-4-14)10-21-22-18(25)13-9-17(24)23(11-13)16-7-5-15(20)6-8-16/h1-8,10,13H,9,11H2,(H,22,25)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHFFZJCXMPWLQ-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N/N=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-bromophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3910414.png)

![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3910428.png)



![N'-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910469.png)
![{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-2-yl}methanol](/img/structure/B3910477.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3910490.png)
![N-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3910495.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(4-bromobenzoyl)oxime]](/img/structure/B3910500.png)
![2-hydroxy-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3910505.png)

![{4-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]phenyl}methanol](/img/structure/B3910516.png)